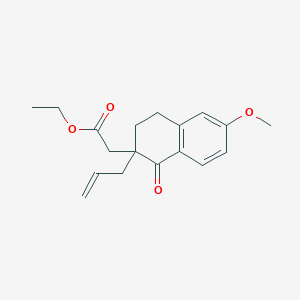
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with a molecular formula of C18H22O4 This compound is characterized by its unique structure, which includes an ethyl ester group, an allyl group, and a methoxy group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the allyl and methoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydronaphthalene derivatives with varying functional groups. Examples include:
- 6-Methoxy-3,4-dihydronaphthalen-1-one
- 7-Methoxy-1-oxoindan-4-carboxylate
- 2-Methoxy-1-methylethyl acetate .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-(6-methoxy-1-oxo-2-prop-2-enyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C18H22O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h4,6-7,11H,1,5,8-10,12H2,2-3H3 |
InChI Key |
CXMXEPJYUCFHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















